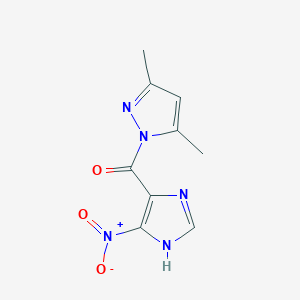
(3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone typically involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as ethanol or methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
作用機序
The mechanism of action of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-(4-phenyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-methyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-chloro-1H-imidazol-5-yl)methanone
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone is unique due to the presence of both nitro and pyrazole groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .
生物活性
The compound (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound by analyzing various studies, including molecular docking simulations, synthesis methods, and in vitro evaluations.
Molecular Structure
The molecular structure of this compound can be represented as follows:
This compound consists of a pyrazole ring substituted with methyl groups and an imidazole ring with a nitro group, which are known to influence its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.030 mg/mL |
These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further investigation in the treatment of infectious diseases .
Computational Studies
Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. The findings suggest strong binding affinities to proteins involved in cancer progression and microbial resistance.
Docking Results Summary
The docking simulations revealed the following:
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Bcl-2 (anti-apoptotic protein) | -9.2 |
| Topoisomerase II | -8.7 |
| DNA gyrase | -8.5 |
These interactions suggest that the compound may inhibit these targets effectively, contributing to its anticancer and antimicrobial properties .
特性
CAS番号 |
6961-39-3 |
|---|---|
分子式 |
C9H9N5O3 |
分子量 |
235.20 g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)-(5-nitro-1H-imidazol-4-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-5-3-6(2)13(12-5)9(15)7-8(14(16)17)11-4-10-7/h3-4H,1-2H3,(H,10,11) |
InChIキー |
HVUROEOAOOYNBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C2=C(NC=N2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















